molecular formula C14H11N3OS B3723610 2-[(2-pyridinylthio)methyl]-4(1H)-quinazolinone

2-[(2-pyridinylthio)methyl]-4(1H)-quinazolinone

Cat. No. B3723610
M. Wt: 269.32 g/mol
InChI Key: HTDOJXWQGHYADR-UHFFFAOYSA-N
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Description

Quinazolinones are a class of heterocyclic compounds that have drawn significant attention due to their wide applications in the field of pharmaceutical chemistry . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One of the most common methods involves the reaction of anthranilic acid, primary amine, and carboxylic acid . The synthesis of quinazolinone derivatives has been a subject of considerable research, with many studies focusing on improving their antimicrobial activities .


Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system containing two nitrogen atoms. The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, 2-pyridyl derivatives have been found to be challenging nucleophiles in cross-coupling arylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones depend on their specific structure and substituents. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can vary .

Mechanism of Action

The mechanism of action of quinazolinones is diverse and depends on their chemical structure. They have been found to exhibit a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Safety and Hazards

The safety and hazards associated with quinazolinones depend on their specific structure and substituents. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information .

Future Directions

Future research on quinazolinones is likely to focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These novel inhibitors are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

2-(pyridin-2-ylsulfanylmethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-14-10-5-1-2-6-11(10)16-12(17-14)9-19-13-7-3-4-8-15-13/h1-8H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDOJXWQGHYADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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